molecular formula C5H3BrF2N2O B2952847 5-Bromo-2-(difluoromethoxy)pyrimidine CAS No. 1400581-05-6

5-Bromo-2-(difluoromethoxy)pyrimidine

Cat. No. B2952847
CAS RN: 1400581-05-6
M. Wt: 224.993
InChI Key: UJJGOUHKQXTPRE-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)pyrimidine is a chemical compound with the CAS Number: 1400581-05-6 . It has a molecular weight of 224.99 and is typically stored at 4°C . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-(difluoromethoxy)pyrimidine . The InChI code is 1S/C5H3BrF2N2O/c6-3-1-9-5(10-2-3)11-4(7)8/h1-2,4H .


Physical And Chemical Properties Analysis

5-Bromo-2-(difluoromethoxy)pyrimidine is a liquid at room temperature . It has a molecular weight of 224.99 . The compound is typically stored at 4°C .

Scientific Research Applications

DNA Synthesis Tracking

Halogenated pyrimidine analogues like 5-bromo-2-deoxyuridine (BrdU) serve as markers for DNA synthesis, allowing the identification and characterization of replicating cells. These analogues are incorporated into newly synthesized DNA, replacing the natural nucleoside thymidine. This property has been exploited in over 20,000 biomedical studies to track cell division and understand the dynamics of cellular proliferation in fields such as cancer biology, stem cell research, and developmental biology (Cavanagh et al., 2011).

Radiosensitization

The incorporation of halogenated pyrimidines like BrdU into DNA has been shown to enhance the sensitivity of cells to radiation therapy. This radiosensitizing effect is attributed to the altered properties of DNA containing these analogues, which may lead to increased DNA damage upon exposure to radiation. This approach has been explored for improving the efficacy of radiation therapy in cancer treatment, where selective radiosensitization of tumor cells can lead to better therapeutic outcomes (Kinsella et al., 1987).

Understanding Cellular Mechanisms

Research utilizing 5-bromo-2-deoxyuridine has provided significant insights into the cellular mechanisms underlying central nervous system development across various animal models. By marking DNA synthesis, BrdU has facilitated the study of neuron generation, migration, and settlement patterns, although caution is advised due to potential detrimental effects on cell proliferation and viability (Martí-Clúa, 2021).

Mutagenesis Studies

Halogenated pyrimidines have also been used to study mutagenic effects on various organisms. For example, research on T4 phages revealed that besides 5-bromodeoxyuridine, other base analogues like 2-aminopurine have mutagenic effects. These studies help in understanding the genetic mechanisms and potential mutagenic risks associated with incorporating such analogues into DNA (Freese, 1959).

Safety and Hazards

The compound has a signal word of 'Warning’ . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

5-bromo-2-(difluoromethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2N2O/c6-3-1-9-5(10-2-3)11-4(7)8/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJGOUHKQXTPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(difluoromethoxy)pyrimidine

CAS RN

1400581-05-6
Record name 5-bromo-2-(difluoromethoxy)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reaction vial was charged with 5-bromopyrimidin-2-ol (1.50 g, 8.57 mmol), sodium 2-chloro-2,2-difluoroacetate (2.61 g, 17.14 mmol), potassium carbonate (2.1 equiv.) and DMF (10 mL). The resulting mixture was sparged with nitrogen for ˜5 min., then heated to 65° C. and stirred overnight (˜15 h). After cooling to rt, the resulting mixture was partitioned between EtOAc (300 mL) and water (100 mL). The layers were separated and the organic portion was washed with water (50 mL×2) then 80 mL of hexanes was added and washed again with water (50 mL×2), brine, then dried over sodium sulfate. The resulting solution was filtered and concentrated to remove solvent which afforded a colorless oil as the crude product mixture. This material was purified by ISCO silica gel chromatography (gradient Hex/EtOAc mixtures as eluant; 40 g column) Fractions containing the desired product were collected, combined and concentrated under vacuum to afford 186 mg (10%) of a colorless oil as the title compound. 1H NMR (400 MHz, METHANOL-d4) δ 8.95-8.71 (m, 2H), 7.83-7.27 (m, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
10%

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